![molecular formula C20H12O2 B1199691 9-Hydroxybenzo[a]pyrene-4,5-oxide CAS No. 61133-85-5](/img/structure/B1199691.png)
9-Hydroxybenzo[a]pyrene-4,5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxybenzo[a]pyrene-4, 5-oxide, also known as 9-oh-bap-4, 5-oxide, belongs to the class of organic compounds known as chrysenes. Chrysenes are compounds containing the polyaromatic chrysene moiety, which consists of a benzene ring fused to a phenanthrene ring system to form Benzo[a]phenanthrene.
9-Hydroxybenzo[a]pyrene-4,5-oxide is a carbopolycyclic compound.
Scientific Research Applications
Metabolic Activation and Mutagenicity
9-Hydroxybenzo[a]pyrene-4,5-oxide has been extensively studied for its role in metabolic activation and mutagenicity. Research has shown that this compound is significantly more effective as a pre-mutagen than benzo(a)pyrene, demonstrating a high potential for metabolic activation to moieties that alkylate exogenous DNA (Lubet et al., 1979). Additionally, studies have indicated that the metabolic activation of benzo[a]pyrene in mouse skin involves the formation of adducts derived from both BP-7,8-diol 9,10-oxide and 9-OHBP 4,5-oxide, although quantitatively, the adduct derived from 9-OHBP 4,5-oxide is a minor product (Vigny et al., 1980).
DNA Binding and Carcinogenicity
Research into the DNA-binding capabilities of 9-Hydroxybenzo[a]pyrene-4,5-oxide has revealed that it forms several adducts with deoxyribonucleic acid (DNA), indicating a potential role in carcinogenesis. Studies have shown the presence of at least four adducts with deoxyguanosine (dG) and a single adduct with deoxyadenosine (dA), suggesting that the non-carcinogenicity of 9-OH-BP is not due to a difference in the base moieties involved in adduct formation (Robertson et al., 1984). Another study found that liver nuclei from 3-methylcholanthrene-treated rats metabolized 9-hydroxybenzo[a]pyrene to products that bound to DNA, suggesting that the DNA binding species derived from 9-hydroxy-benzo[a]pyrene is 9-hydroxy-benzo[a]pyrene-4,5-oxide (Jernström et al., 1978).
Interaction with Nucleic Acids
The interaction of 9-Hydroxybenzo[a]pyrene-4,5-oxide with nucleic acids is another area of interest. For example, incubation of this compound with polyriboguanylic acid resulted in the formation of covalent adducts and the production of free 4-hydroxybenzo[a]pyrene, indicating a specific interaction with nucleic acid components (Murray et al., 1976).
properties
CAS RN |
61133-85-5 |
|---|---|
Product Name |
9-Hydroxybenzo[a]pyrene-4,5-oxide |
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaen-6-ol |
InChI |
InChI=1S/C20H12O2/c21-12-6-4-11-8-16-18-13(15(11)9-12)7-5-10-2-1-3-14(17(10)18)19-20(16)22-19/h1-9,19-21H |
InChI Key |
QMJJLPWCBGOGAF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C=C(C=CC6=C5)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C=C(C=CC6=C5)O)C=C2 |
Other CAS RN |
61133-85-5 |
synonyms |
9-hydroxybenzo(a)pyrene-4,5-epoxide 9-hydroxybenzo(a)pyrene-4,5-oxide 9-OH-BaP-4,5-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




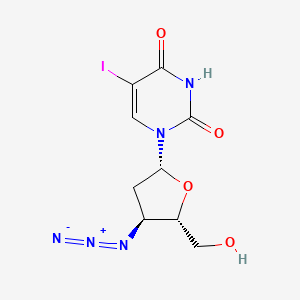


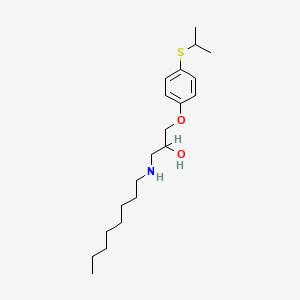
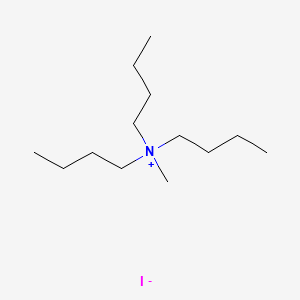
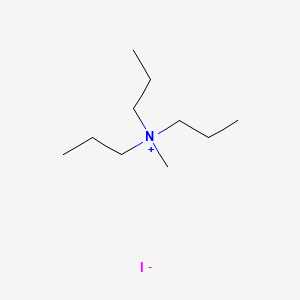



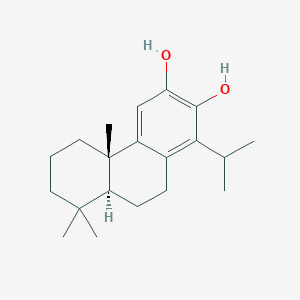

![5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]-N-[12-[[1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-pyrimidin-4-yl]amino]dodecyl]pentanamide](/img/structure/B1199629.png)
